molecular formula C14H14N2O4 B2888942 3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid CAS No. 2270905-18-3

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid

Cat. No.: B2888942
CAS No.: 2270905-18-3
M. Wt: 274.276
InChI Key: AWCLMCDCNJVRQY-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid is a chemical compound integrating two privileged structures in drug discovery: the isoxazole ring and the morpholine moiety. The isoxazole scaffold is a five-membered heterocycle known for its diverse biological and pharmaceutical activities, including antitumor, antiviral, and antibacterial properties . The morpholine ring (1-oxa-4-azacyclohexane) is a ubiquitous pharmacophore in medicinal chemistry, featured in over 100 known drugs. It is often incorporated into lead compounds to improve aqueous solubility and modify pharmacokinetic profiles . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The carboxylic acid functional group allows for further derivatization into various derivatives, such as amides, esters, and anhydrides, which are valuable for constructing compound libraries . The specific arrangement of the morpholine and phenyl substituents on the isoxazole core makes it a promising scaffold for the design and development of novel bioactive molecules targeting various diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-morpholin-4-yl-5-phenyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-14(18)11-12(10-4-2-1-3-5-10)20-15-13(11)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCLMCDCNJVRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NOC(=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the morpholine and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid MFCD31583405 C₁₄H₁₄N₂O₄ 274.28 Morpholine, Phenyl Not explicitly reported Synthetic intermediate, drug discovery
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 1736-21-6 C₁₁H₈FNO₃ 221.19 4-Fluorophenyl, Methyl Methanol (slight) Pharmacological research, reference standard
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 91182-60-4 C₁₁H₈BrNO₃ 282.09 4-Bromophenyl, Methyl Chloroform, DMSO (slight) Research chemical, synthetic precursor
5-Methyl-3-phenylisoxazole-4-carboxylic acid 1136-45-4 C₁₁H₉NO₃ 203.19 Phenyl, Methyl Not reported Impurity in oxacillin synthesis
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 3919-74-2 C₁₁H₈ClFNO₃ 255.64 2-Chloro-6-fluorophenyl, Methyl Not reported Intermediate in agrochemicals

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: Morpholine Group: The morpholine ring in the target compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents like water or DMSO compared to halogenated analogs (e.g., bromophenyl or fluorophenyl derivatives) . Halogenated Derivatives: Bromine and fluorine substituents increase molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility. The bromophenyl variant (282.09 g/mol) is notably heavier than the morpholinyl analog . Methyl vs.

Pharmacological Relevance :

  • The morpholinyl compound’s structural features align with kinase inhibitors (e.g., PI3K/mTOR inhibitors), where morpholine rings stabilize enzyme interactions. In contrast, fluorophenyl and methyl derivatives are often intermediates in antibiotic synthesis (e.g., oxacillin impurities) .
  • Brominated isoxazoles (e.g., CAS 91182-60-4) are utilized in cross-coupling reactions for generating bioactive molecules, leveraging bromine’s reactivity in Suzuki-Miyaura couplings .

Synthetic Utility :

  • Morpholine-containing isoxazoles are synthesized via nucleophilic substitution or condensation reactions, whereas halogenated analogs often require halogenation steps (e.g., electrophilic bromination) .

Research Findings and Data Highlights

  • Solubility: The bromophenyl derivative (CAS 91182-60-4) shows slight solubility in chloroform and DMSO, while fluorophenyl analogs (CAS 1736-21-6) dissolve better in methanol .
  • Structural Similarity : Computational analysis () ranks 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (similarity score: 0.95) as the closest analog to the target morpholinyl compound, followed by methyl-phenyl derivatives (score: 0.86) .
  • Thermal Stability : Morpholine derivatives generally exhibit higher thermal stability due to the rigid heterocycle, whereas methyl-substituted isoxazoles may degrade faster under heating .

Biological Activity

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring and an isoxazole moiety, which are known for their diverse biological activities. The compound's molecular formula is C14_{14}H14_{14}N2_2O3_3, with a molecular weight of 270.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.
  • Anticancer Activity : Research indicates that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell Line IC50_{50} (µM) Effect
HL-60 (Leukemia)19.0Moderate cytotoxicity
NCI H292 (Lung carcinoma)42.1Moderate cytotoxicity
HT29 (Colon carcinoma)28.0Moderate cytotoxicity

These results suggest that the compound may selectively target cancer cells while having less effect on normal cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have indicated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound using the MTT assay across multiple cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell growth in HL-60 and NCI H292 cells, suggesting its potential utility in cancer therapy .
  • Antimicrobial Testing : In another investigation, the compound was tested against common bacterial pathogens. The results demonstrated that it possessed notable antibacterial properties, particularly against Gram-positive bacteria, which could be beneficial in developing new antibiotics .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Cyclocondensation65–7595N₂ atmosphere, 70°C, 12 h
Carboxylation50–6090KMnO₄, H₂O, 80°C, 6 h

Q. Table 2: Substituent Effects on Pharmacokinetics

SubstituentlogPt₁/₂ (h)Solubility (µg/mL)
-H1.55.112.3
-Br2.38.28.7
-OCH₃1.86.515.9

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